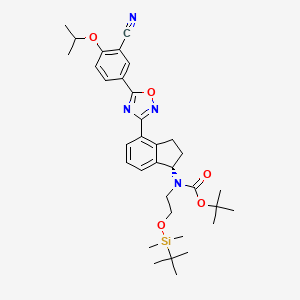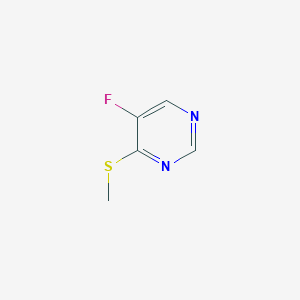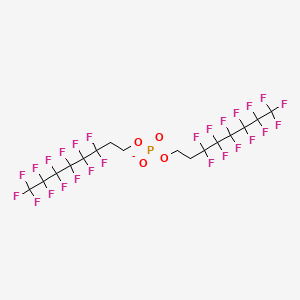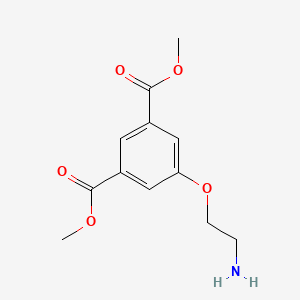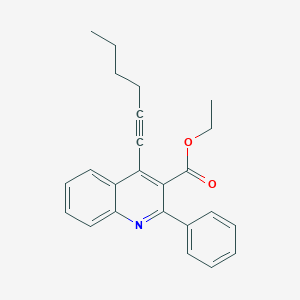
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Métodos De Preparación
The synthesis of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the hex-1-ynyl and phenyl groups. The final step involves the esterification of the carboxylate group with ethanol. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Ethyl 4-hex-1-ynyl-2-phenyl-quinoline-3-carboxylate can be compared with other quinoline derivatives. Similar compounds include:
- Ethyl 2-phenylquinoline-3-carboxylate
- Hex-1-ynyl-quinoline derivatives
- Phenyl-quinoline derivatives The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H23NO2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
ethyl 4-hex-1-ynyl-2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C24H23NO2/c1-3-5-6-10-16-20-19-15-11-12-17-21(19)25-23(18-13-8-7-9-14-18)22(20)24(26)27-4-2/h7-9,11-15,17H,3-6H2,1-2H3 |
Clave InChI |
BMWRZZRLDIGNMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




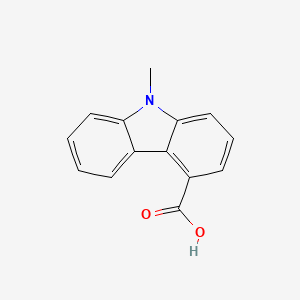


![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

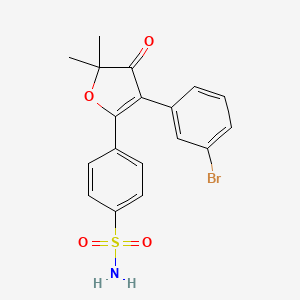
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
